Cas no 58622-57-4 (3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol)
3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol
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- Inchi: 1S/C9H9Cl3O2/c1-14-7-3-2-5(4-6(7)10)8(13)9(11)12/h2-4,8-9,13H,1H3
- InChI Key: JMVYDJSLOZBPOE-UHFFFAOYSA-N
- SMILES: C1(OC)=C(C=C(C=C1)C(C(Cl)Cl)O)Cl
3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KQ0-1g |
2,2-Dichloro-1-(3-chloro-4-methoxyphenyl)ethanol |
58622-57-4 | 1g |
$302.00 | 2023-12-15 | ||
| Aaron | AR022KQ0-5g |
2,2-Dichloro-1-(3-chloro-4-methoxyphenyl)ethanol |
58622-57-4 | 5g |
$905.00 | 2023-12-15 |
3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol
Introduction to 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol (CAS No. 58622-57-4)
3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol, identified by the CAS number 58622-57-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic alcohols, characterized by its unique structural features that include a chloro group, dichloromethyl substituents, and a methoxy group on a benzenemethanol backbone. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol is pivotal in understanding its reactivity and potential applications. The benzenemethanol moiety provides a hydroxylated aromatic ring, which can participate in hydrogen bonding and other interactions with biological targets. Meanwhile, the chloro and dichloromethyl groups introduce electrophilic centers, facilitating nucleophilic substitution reactions that are commonly employed in drug development. This combination of functional groups makes the compound a versatile building block for constructing more complex molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from aromatic alcohols due to their potential pharmacological activity. 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol has been explored as a precursor in the synthesis of various pharmacologically relevant compounds. For instance, researchers have utilized this intermediate to develop molecules with antimicrobial and anti-inflammatory properties. The dichloromethyl group, in particular, is known to enhance binding affinity to biological targets, making it an attractive feature for drug design.
One of the most compelling aspects of 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By modifying the structure of this compound, scientists have been able to develop potent inhibitors targeting specific kinases. The chloro and methoxy groups provide opportunities for further derivatization, allowing for fine-tuning of the molecule's pharmacokinetic properties.
Recent studies have also highlighted the compound's utility in the development of antiviral agents. The structural motifs present in 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol are reminiscent of natural products known to exhibit antiviral activity. Researchers have hypothesized that by leveraging these structural features, new antiviral drugs could be designed to combat emerging viral threats. The ability to modify the compound's scaffold while retaining its core functionality offers a strategic advantage in this endeavor.
The synthetic pathways involving 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol are another area of active investigation. Advances in synthetic methodologies have enabled more efficient and scalable production of this intermediate. For example, catalytic processes have been developed to introduce the dichloromethyl group with high selectivity, minimizing unwanted byproducts. These improvements not only enhance the cost-effectiveness of producing the compound but also make it more accessible for industrial applications.
In addition to its pharmaceutical applications, 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol has shown promise in materials science research. Its unique chemical properties make it a candidate for developing novel polymers and coatings with enhanced durability and functionality. The ability to incorporate this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength.
The future prospects for 3-Chloro-α-(dichloromethyl)-4-methoxybenzenemethanol are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities for applying this compound will emerge. Ongoing research efforts are focused on expanding its utility in drug discovery, materials science, and beyond. By continuing to explore its potential applications and refining synthetic strategies, scientists can unlock new possibilities for innovation.
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